1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate
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Overview
Description
1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is a chemical compound with the molecular formula C11H14F3NO5 It is known for its unique structural features, which include a trifluoromethyl group attached to a phenoxy ring, and an amine group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)phenol with an appropriate alkylating agent, such as 1-bromo-2-propanol, under basic conditions to form 1-(2-(trifluoromethyl)phenoxy)propan-2-ol.
Amination: The phenoxy intermediate is then subjected to amination using ammonia or an amine source to yield 1-(2-(trifluoromethyl)phenoxy)propan-2-amine.
Oxalate Formation: Finally, the amine product is reacted with oxalic acid to form the oxalate salt of 1-(2-(trifluoromethyl)phenoxy)propan-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Trifluoromethyl)phenoxy)ethan-2-amine
- 1-(2-(Trifluoromethyl)phenoxy)butan-2-amine
- 1-(2-(Trifluoromethyl)phenoxy)pentan-2-amine
Uniqueness
1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is unique due to its specific combination of a trifluoromethyl group and an amine group attached to a propan-2-amine backbone. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H14F3NO5, with a molecular weight of 309.24 g/mol. The compound features a trifluoromethyl group that enhances its metabolic stability and bioavailability, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors. The trifluoromethyl group is known to influence the binding affinity and selectivity towards various receptor subtypes, particularly the 5-HT1A and 5-HT7 receptors, which are crucial in the treatment of mood disorders.
Antidepressant Activity
Preliminary studies have indicated that compounds structurally similar to this compound may exhibit antidepressant properties. For instance, research on related compounds has shown significant affinity for serotonin receptors, suggesting potential efficacy in treating depression.
Table 1: Comparison of Structural Similarities
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
Fluoxetine | C₁₇H₁₈F₃N₁O | 345.79 g/mol | Selective serotonin reuptake inhibitor |
Norfluoxetine | C₁₇H₁₈F₃N₂O | 338.33 g/mol | Active metabolite of fluoxetine |
3-(Trifluoromethyl)phenylpropan-1-amine | C₁₆H₁₆F₃N | 295.30 g/mol | Exhibits similar antidepressant properties |
Case Studies
A notable study evaluated a series of derivatives related to the target compound for their antidepressant activity using the forced swim test (FST) in mice. The results indicated that certain derivatives showed significant antidepressant-like effects comparable to established medications such as fluoxetine .
In Vivo Studies
In vivo pharmacological assessments have demonstrated that compounds with similar structures can produce anxiolytic effects, with one study reporting that a derivative exhibited greater potency than diazepam at comparable dosages . These findings underscore the therapeutic potential of modifying the trifluoromethyl phenoxy structure to enhance biological activity.
Safety and Toxicity
While exploring the pharmacological potential, it is essential to consider the safety profile of this compound. Initial assessments suggest that compounds within this class have manageable toxicity profiles; however, comprehensive toxicological studies are necessary to establish safety for clinical use.
Properties
IUPAC Name |
oxalic acid;1-[2-(trifluoromethyl)phenoxy]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.C2H2O4/c1-7(14)6-15-9-5-3-2-4-8(9)10(11,12)13;3-1(4)2(5)6/h2-5,7H,6,14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDDAEISRCVHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1C(F)(F)F)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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